molecular formula C9H15N3O2S B11162648 3-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide

3-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B11162648
M. Wt: 229.30 g/mol
InChI Key: UFGVLXXEKDUFJE-UHFFFAOYSA-N
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Description

3-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide typically involves the reaction of ethyl 3-ethoxypropanoate with thiosemicarbazide under acidic conditions to form the intermediate 5-ethyl-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with ethyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography can further improve the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.

    Medicine: Investigated for its anticancer properties and potential use in chemotherapy.

    Industry: Used as a corrosion inhibitor and in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxy group enhances its solubility and potential for chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C9H15N3O2S

Molecular Weight

229.30 g/mol

IUPAC Name

3-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C9H15N3O2S/c1-3-8-11-12-9(15-8)10-7(13)5-6-14-4-2/h3-6H2,1-2H3,(H,10,12,13)

InChI Key

UFGVLXXEKDUFJE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CCOCC

Origin of Product

United States

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